7-[(2,4-dichlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one
Description
7-[(2,4-dichlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a 2H-chromen-2-one core structure substituted with a 2,4-dichlorobenzyl group, a hexyl chain, and a phenyl group
Properties
Molecular Formula |
C28H26Cl2O3 |
|---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
7-[(2,4-dichlorophenyl)methoxy]-6-hexyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C28H26Cl2O3/c1-2-3-4-6-11-20-14-24-23(19-9-7-5-8-10-19)16-28(31)33-27(24)17-26(20)32-18-21-12-13-22(29)15-25(21)30/h5,7-10,12-17H,2-4,6,11,18H2,1H3 |
InChI Key |
JVQUPWMAFNENPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=C(C=C(C=C3)Cl)Cl)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,4-dichlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group can be introduced via an etherification reaction using 2,4-dichlorobenzyl chloride and a suitable base.
Addition of the Hexyl Chain: The hexyl chain can be introduced through an alkylation reaction using hexyl bromide and a strong base.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(2,4-dichlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with amines or thiols.
Scientific Research Applications
7-[(2,4-dichlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2,4-dichlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
- 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
Uniqueness
7-[(2,4-dichlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyl chain and the 2,4-dichlorobenzyl group differentiates it from other chromen-2-one derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Biological Activity
The compound 7-[(2,4-dichlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one is a member of the coumarin family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
- Molecular Weight : 481.42 g/mol
- Empirical Formula : C28H26Cl2O3
- Structural Formula :
1. Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of the phenyl and hexyl groups in this compound may enhance its ability to scavenge free radicals, thus potentially offering protective effects against oxidative stress-related diseases.
2. Anticancer Activity
Several studies have explored the anticancer potential of coumarin derivatives. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways associated with tumor growth.
3. Antimicrobial Activity
Coumarins are known for their antimicrobial properties. Preliminary studies suggest that the compound may exhibit activity against various bacterial strains and fungi, making it a candidate for further investigation as an antimicrobial agent.
4. Neuroprotective Effects
Some research highlights the neuroprotective potential of coumarin derivatives against neurodegenerative diseases like Alzheimer’s. The inhibition of acetylcholinesterase (AChE) has been a focus area, with some derivatives demonstrating significant AChE inhibitory activity. This suggests that our compound could also be evaluated for similar neuroprotective effects.
The biological activities of coumarin derivatives can often be attributed to their ability to interact with various biological targets:
- Inhibition of Enzymes : Many coumarins act as inhibitors of enzymes such as AChE, which is crucial in the treatment of Alzheimer’s disease.
- Modulation of Signaling Pathways : Coumarins can influence cellular signaling pathways that regulate apoptosis and cell proliferation.
Case Study 1: Anticancer Activity
A study investigated a series of coumarin derivatives for their anticancer properties against various cancer cell lines. The results indicated that specific substitutions on the coumarin ring significantly enhanced cytotoxicity against breast and colon cancer cells.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 5.0 | Breast |
| Compound B | 3.5 | Colon |
| Compound C | 7.8 | Lung |
Case Study 2: Neuroprotective Effects
In a neuroprotection study, a related coumarin derivative was tested for its ability to inhibit AChE activity in vitro. The compound exhibited an IC50 value comparable to existing AChE inhibitors used in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
